Cylocide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cylocide is synthesized through a multi-step process that involves the conversion of cytosine to cytarabine. The key steps include:
Glycosylation: Cytosine is glycosylated with arabinose to form cytosine arabinoside.
Phosphorylation: The arabinoside is then phosphorylated to produce cytarabine.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale fermentation processes followed by chemical synthesis. The fermentation process involves the use of genetically engineered microorganisms to produce the arabinose sugar, which is then chemically combined with cytosine to form cytarabine .
Chemical Reactions Analysis
Types of Reactions
Cylocide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form uracil arabinoside.
Reduction: It can be reduced to form dihydrocytarabine.
Substitution: Various substitution reactions can occur at the cytosine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products
Oxidation: Uracil arabinoside.
Reduction: Dihydrocytarabine.
Substitution: Halogenated derivatives of cytarabine.
Scientific Research Applications
Cylocide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying nucleoside analogs.
Biology: Employed in cell cycle studies due to its ability to inhibit DNA synthesis.
Medicine: Widely used in chemotherapy for treating leukemia and other cancers.
Industry: Utilized in the production of antiviral and immunosuppressant drugs
Mechanism of Action
Cylocide exerts its effects by inhibiting DNA synthesis specifically at the S-phase of the cell cycle. It is metabolized in vivo to cytarabine triphosphate, which competitively inhibits DNA polymerase. This inhibition prevents the elongation of DNA strands, leading to cell death. Additionally, this compound has antiviral and immunosuppressant activities .
Comparison with Similar Compounds
Similar Compounds
Ancitabine: A derivative of cytarabine with similar antineoplastic properties.
Enocitabine: Another cytarabine derivative used in chemotherapy.
Cytarabine ocfosfate: A modified form of cytarabine with improved pharmacokinetic properties.
Uniqueness
Cylocide is unique due to its specific inhibition of DNA synthesis at the S-phase, making it highly effective in treating rapidly dividing cancer cells. Its structural modification with arabinose instead of ribose also contributes to its distinct pharmacological profile .
Biological Activity
Cylocide, a cyclotide derived from plants, has garnered attention for its diverse biological activities, particularly in antimicrobial and cytotoxic realms. Cyclotides are known for their unique structural stability and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Overview of Cyclotides
Cyclotides are small, cyclic peptides that exhibit a range of biological activities. They are primarily found in the Violaceae family of plants and have been shown to possess antimicrobial, antitumor, insecticidal, and hemolytic properties. Their unique structure allows them to maintain stability under extreme conditions, making them suitable candidates for pharmaceutical development.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various bacterial strains. The following table summarizes the minimum inhibitory concentrations (MICs) for several cyclotides against selected bacteria:
Cyclotide | Bacterial Strain | MIC (μM) |
---|---|---|
Cycloviolacin O2 | Acinetobacter baumannii | 4.2 |
Cycloviolacin O2 | Bacillus subtilis | 2.1 |
Vija 10 | Acinetobacter baumannii | 14.9 |
Vija 12 | Bacillus subtilis | 14.3 |
These results indicate that cyclotides like Cycloviolacin O2 exhibit potent antibacterial effects, with complete bactericidal action observed at higher concentrations within a short time frame (2 hours) .
Time-Kill Kinetics
Time-kill kinetics studies further elucidate the rapid action of this compound against bacterial cells. For instance, Cycloviolacin O2 at a concentration of 4 MICs was able to eradicate A. baumannii within 2 hours, showcasing its potential as an effective antimicrobial agent .
Cytotoxicity Studies
This compound also exhibits cytotoxic properties, which are crucial for its potential application in cancer therapies. Cytotoxicity assays have revealed IC50 values ranging from 0.1 to 3.5 μM for various cyclotides . This indicates that these compounds can induce cell death in cancer cells at relatively low concentrations.
Case Studies
Case Study 1: Antitumor Activity in Cell Lines
A study investigating the effects of this compound on cancer cell lines demonstrated significant cytotoxicity against MV4-11 cells (a model for acute myeloid leukemia). The treatment resulted in a notable increase in apoptosis as indicated by annexin-V positivity, suggesting that this compound can trigger programmed cell death in malignant cells .
Case Study 2: In Vivo Efficacy
In vivo studies have also been conducted to assess the therapeutic potential of this compound. Animal models treated with cyclotide extracts showed reduced tumor growth rates compared to controls, highlighting the potential of these compounds in cancer treatment protocols.
The mechanisms underlying the biological activities of this compound involve disruption of microbial membranes and induction of apoptosis in cancer cells. The structural integrity of cyclotides allows them to interact effectively with cellular membranes, leading to cell lysis in bacteria and triggering apoptotic pathways in tumor cells .
Properties
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5.ClH/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8;/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCURWTAZOZXKSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5.ClH, C9H14ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | CYTARABINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20079 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20943324 | |
Record name | 4-Imino-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20943324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals (from aqueous ethanol) or fluffy white powder. (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | CYTARABINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20079 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 63 °F (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | CYTARABINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20079 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
69-74-9, 21028-03-5 | |
Record name | CYTARABINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20079 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | NSC526786 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526786 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cylocide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Imino-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20943324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-β-D-arabinofuranosylcytosine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
356 to 360 °F (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | CYTARABINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20079 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.